
Pemetrexed L-Glutamic Acid Trisodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemetrexed L-Glutamic Acid Trisodium Salt is a derivative of pemetrexed, a chemotherapy drug used primarily in the treatment of malignant pleural mesothelioma and non-small cell lung cancer. This compound is known for its antifolate properties, which inhibit several key enzymes involved in folate metabolism and DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pemetrexed L-Glutamic Acid Trisodium Salt involves multiple steps, starting from the basic structure of pemetrexed. The process includes the reaction of 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with L-glutamic acid under specific conditions to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is then purified using crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Pemetrexed L-Glutamic Acid Trisodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Pemetrexed L-Glutamic Acid Trisodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study its properties and interactions with other compounds.
Biology: The compound is used in cell culture studies to investigate its effects on cell growth and metabolism.
Medicine: It is a critical component in cancer research, particularly in studying its efficacy and mechanisms in treating various cancers.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents
Mechanism of Action
Pemetrexed L-Glutamic Acid Trisodium Salt exerts its effects by inhibiting key enzymes involved in folate metabolism, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. These enzymes are crucial for DNA synthesis and cell replication. By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: Another antifolate drug used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor used in chemotherapy.
Pralatrexate: A folate analog metabolic inhibitor used in the treatment of certain types of lymphoma.
Uniqueness
Pemetrexed L-Glutamic Acid Trisodium Salt is unique due to its multitargeted approach, inhibiting multiple enzymes involved in folate metabolism. This broad-spectrum inhibition makes it particularly effective in treating various types of cancer, compared to other antifolate drugs that may target only a single enzyme .
Properties
Molecular Formula |
C25H25N6Na3O9 |
|---|---|
Molecular Weight |
622.5 g/mol |
IUPAC Name |
trisodium;(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxylatobutanoyl]amino]pentanedioate |
InChI |
InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/q;3*+1/p-3/t15-,16-;;;/m0.../s1 |
InChI Key |
WUUKQGFDPJBYPJ-XYTXGRHFSA-K |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
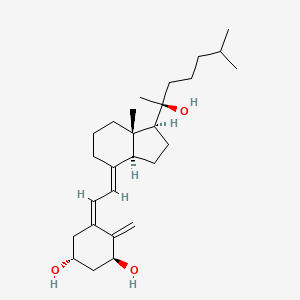
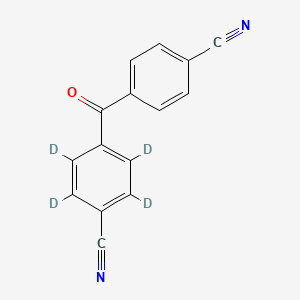
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)
![3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)
![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)

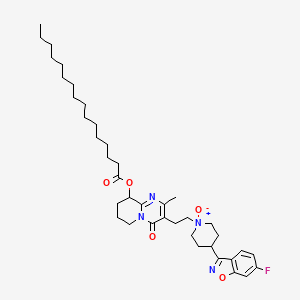

![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)
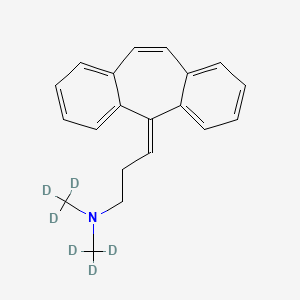
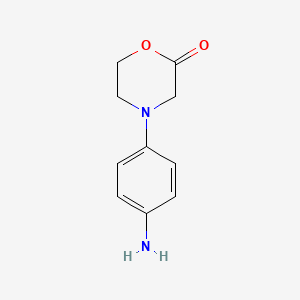
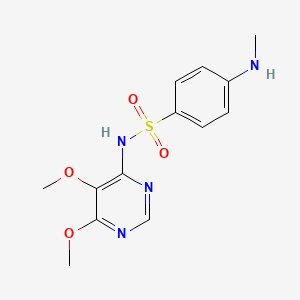
![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)
